An In-Depth Technical Guide to the Molecular Weight and Formula of C10H20N2O2 Derivatives
An In-Depth Technical Guide to the Molecular Weight and Formula of C10H20N2O2 Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the molecular weight and confirming the chemical formula of novel compounds, using the formula C10H20N2O2 as a central example. In drug discovery and development, the precise characterization of a chemical entity is a foundational requirement, mandated by regulatory bodies and essential for establishing intellectual property, understanding structure-activity relationships (SAR), and ensuring reproducibility.[1][2] This document moves beyond simple definitions to detail the integrated analytical workflow required for unambiguous structural confirmation, grounded in the principles of Good Laboratory Practice (GLP).[3][4][5]
Section 1: Theoretical Molecular Weight and Composition
Before any experimental work commences, a thorough theoretical analysis of the target molecular formula is critical. The formula C10H20N2O2 represents a multitude of possible isomers, each with unique chemical structures and properties, yet all sharing the same elemental composition and, consequently, the same molecular weight.
The molecular weight (or more accurately, molar mass) is calculated by summing the atomic weights of all constituent atoms in the formula.[6][7]
Table 1: Standard Atomic Weights
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
|---|---|---|
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Calculation of Average Molecular Weight for C10H20N2O2:
-
(10 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999)
-
= 120.11 + 20.16 + 28.014 + 31.998
-
= 200.282 g/mol
While the average molecular weight is useful for stoichiometric calculations in bulk, high-resolution analytical techniques rely on the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Calculation of Monoisotopic Mass for C10H20N2O2:
-
(10 × 12.000000) + (20 × 1.007825) + (2 × 14.003074) + (2 × 15.994915)
-
= 120.000000 + 20.156500 + 28.006148 + 31.989830
-
= 200.152478 Da
This exact mass is the value against which high-resolution mass spectrometry data is compared for formula confirmation.[8][9]
Section 2: The Integrated Workflow for Formula and Structure Determination
Confirming the molecular formula and elucidating the specific structure of a C10H20N2O2 derivative requires a multi-technique approach. No single experiment provides all the necessary information. The workflow logically progresses from determining the elemental composition and molecular weight to piecing together the atomic connectivity and identifying functional groups.
Caption: Integrated workflow for compound characterization.
High-Resolution Mass Spectrometry (HRMS)
Causality: The primary goal of HRMS is to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm).[10][11] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For a C10H20N2O2 derivative, obtaining a measured mass that matches the theoretical monoisotopic mass (200.152478 Da) within a narrow error margin provides strong evidence for the proposed molecular formula.[8]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution is often diluted further to a final concentration of ~1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF, Orbitrap) using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Ionization: Introduce the sample into the instrument. Electrospray ionization (ESI) is most common for polar molecules like potential C10H20N2O2 derivatives. The analysis is run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Data Acquisition: Acquire the mass spectrum. The instrument settings should be optimized for high resolution (>10,000 FWHM).
-
Data Analysis: Identify the peak corresponding to the molecular ion. For positive mode, this would be the [M+H]⁺ adduct at m/z 201.160303. Calculate the mass error between the measured m/z and the theoretical m/z in parts-per-million (ppm). A mass error of <5 ppm strongly supports the assigned formula.
Elemental Analysis (EA)
Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[12] This data is used to calculate the simplest whole-number ratio of atoms, known as the empirical formula.[13][14] When combined with the accurate molecular weight from HRMS, the empirical formula can be definitively scaled up to the molecular formula.[12]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried compound into a tin capsule.
-
Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are separated via a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N.
-
Empirical Formula Determination:
-
Convert mass percentages to moles by dividing by the atomic weight of each element.
-
Divide each mole value by the smallest calculated mole value to obtain a ratio.
-
If necessary, multiply the ratios by a small integer to obtain the whole-number empirical formula. For C10H20N2O2, the expected percentages are C: 59.97%, H: 10.06%, N: 13.99%. The empirical formula is C5H10NO.
-
Compare the empirical formula mass (100.141 g/mol ) to the molecular weight (200.282 g/mol ). The ratio (200.282 / 100.141 ≈ 2) provides the multiplier to convert the empirical formula to the molecular formula.
-
Spectroscopic Structural Elucidation
Once the molecular formula C10H20N2O2 is confirmed, spectroscopy is used to determine the arrangement of these atoms. This is crucial as isomers can have vastly different biological activities.
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16] Different bond types (e.g., C=O, N-H) vibrate at characteristic frequencies, creating a unique "fingerprint" spectrum.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to specific functional groups.
Table 2: Key IR Absorptions for C10H20N2O2 Isomers
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Amide | N-H | 3100-3500 | Medium-Strong, can be broad |
| Amide | C=O | 1630-1695 | Strong, sharp |
| Carboxylic Acid | O-H | 2500-3300 | Very broad |
| Carboxylic Acid | C=O | 1700-1725 | Strong, sharp |
| Ester | C=O | 1735-1750 | Strong, sharp |
| Amine | N-H | 3100-3500 | Medium, can show two bands for -NH₂ |
| Alcohol | O-H | 3200-3600 | Strong, broad |
| Alkane | C-H | 2850-3000 | Strong |
Causality: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[18] It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C nuclei.[19][20] Comparing the predicted spectra of different isomers with the experimental data allows for unambiguous structure assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key information includes:
-
Chemical Shift (δ): Indicates the electronic environment of the proton.
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Reveals the number of protons on adjacent carbons.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. While standard acquisition is not inherently quantitative, it reveals the number of unique carbon environments.[21] Techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation) and HSQC (C-H correlation) are used to definitively establish the connectivity between atoms, especially for complex structures.
Section 3: Case Study: Differentiating Isomers of C10H20N2O2
To illustrate the power of this integrated workflow, consider two plausible, yet structurally distinct, isomers of C10H20N2O2: Sebacic diamide and N,N,N',N'-Tetramethyladipamide . Both have a molecular weight of 200.28 g/mol and the same molecular formula, but their spectroscopic signatures are dramatically different.
| Isomer 1: Sebacic Diamide | Isomer 2: N,N,N',N'-Tetramethyladipamide |
| O=C(NH₂)-(CH₂)₈-C(NH₂)=O | O=C(N(CH₃)₂)-(CH₂)₄-C(N(CH₃)₂) =O |
Caption: Structures of two C10H20N2O2 isomers.
Table 3: Comparative Spectroscopic Data for C10H20N2O2 Isomers
| Technique | Feature | Predicted Data for Sebacic Diamide | Predicted Data for N,N,N',N'-Tetramethyladipamide | Rationale for Differentiation |
|---|---|---|---|---|
| FTIR | N-H Stretch | Strong, broad peak ~3200-3400 cm⁻¹ | Absent | Presence/absence of N-H bond is definitive. |
| C=O Stretch | Strong, sharp peak ~1650 cm⁻¹ (Amide I) | Strong, sharp peak ~1630 cm⁻¹ (Tertiary Amide) | The C=O stretch for tertiary amides is typically at a lower wavenumber than for primary amides. | |
| ¹H NMR | N-H Protons | Broad signal ~5.5-7.5 ppm (4H) | Absent | Signal for amide N-H protons is present only in Isomer 1. |
| N-CH₃ Protons | Absent | Two sharp singlets ~2.9-3.1 ppm (12H total) | The large 12H singlet is a unique signature for the four equivalent methyl groups. | |
| α-CH₂ Protons | Triplet ~2.2 ppm (4H) | Triplet ~2.3 ppm (4H) | Similar chemical shifts, but coupling patterns and integrations differ relative to other signals. | |
| β, γ, δ-CH₂ Protons | Multiplets ~1.3-1.6 ppm (12H) | Multiplet ~1.7 ppm (4H) | Isomer 1 has a much larger integral for the central aliphatic chain protons. | |
| ¹³C NMR | Number of Signals | 5 unique signals | 4 unique signals | Difference in molecular symmetry leads to a different number of chemically distinct carbons. |
| C=O Carbon | ~175 ppm | ~172 ppm | Carbonyl environment differs slightly. |
| | N-CH₃ Carbons | Absent | ~35-37 ppm | Presence of methyl carbons attached to nitrogen is a clear identifier for Isomer 2. |
This comparative analysis demonstrates how an orthogonal set of analytical techniques can easily and unambiguously distinguish between structural isomers, a critical step in any research or drug development program.
Conclusion
The determination of the molecular weight and formula of a novel compound like a C10H20N2O2 derivative is a systematic process that underpins all further chemical and biological investigation. It begins with the theoretical calculation of mass and culminates in a rigorous experimental verification using an integrated suite of analytical tools. High-resolution mass spectrometry and elemental analysis work in concert to confirm the molecular formula, while FTIR and multinuclear NMR spectroscopy provide the detailed structural information necessary to identify a specific isomer. Adherence to these robust, self-validating protocols is essential for ensuring data integrity, meeting regulatory expectations, and advancing scientific discovery with confidence.[22][23]
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